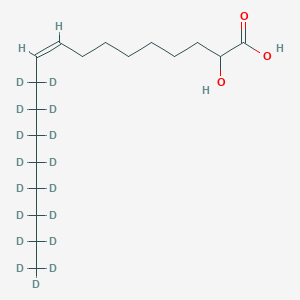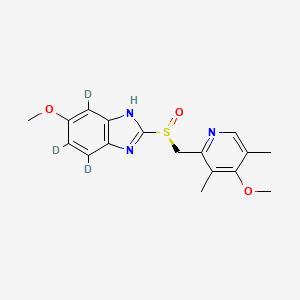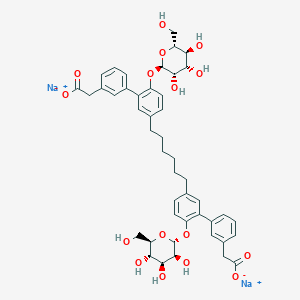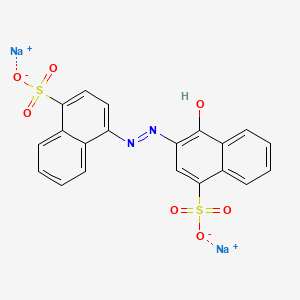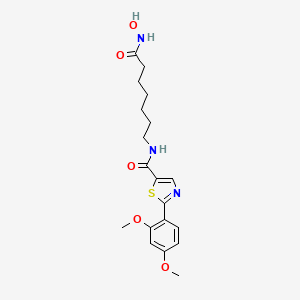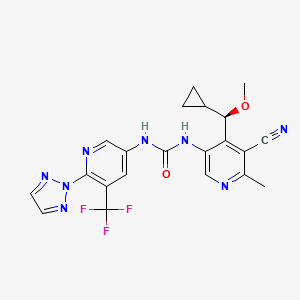
Resveratrol 3,5-diglucuronide-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Resveratrol 3,5-diglucuronide-d4 is a deuterium-labeled derivative of resveratrol 3,5-diglucuronide. Resveratrol is a well-known polyphenolic compound found in various plants, including grapes, berries, and peanuts. It has gained significant attention due to its potential health benefits, including antioxidant, anti-inflammatory, and anti-carcinogenic properties . The deuterium labeling in this compound enhances its stability and allows for more precise quantification in scientific studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Resveratrol 3,5-diglucuronide-d4 involves several steps. Initially, resveratrol is glucuronidated to form resveratrol 3,5-diglucuronide. This process typically involves the use of glucuronidation reagents such as trichloroacetimidate . The deuterium labeling is then introduced through a deuteration process, where hydrogen atoms are replaced with deuterium. This can be achieved using deuterated reagents under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound can be achieved through microbial engineering. This involves the use of genetically modified microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, to produce resveratrol, which is then glucuronidated and deuterated . This method is more sustainable and cost-effective compared to traditional chemical synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Resveratrol 3,5-diglucuronide-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield dihydro derivatives .
Applications De Recherche Scientifique
Resveratrol 3,5-diglucuronide-d4 has numerous scientific research applications, including:
Mécanisme D'action
The mechanism of action of Resveratrol 3,5-diglucuronide-d4 involves several molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by upregulating antioxidant enzymes.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and modulates inflammatory pathways.
SIRT1 Activation: It activates the SIRT1 pathway, which is involved in cellular stress responses and longevity.
Circadian Rhythm Modulation: It modulates the circadian rhythm, which can have various health benefits.
Comparaison Avec Des Composés Similaires
Resveratrol 3,5-diglucuronide-d4 is unique due to its deuterium labeling, which enhances its stability and allows for precise quantification. Similar compounds include:
Resveratrol: The parent compound with similar biological activities but without deuterium labeling.
Resveratrol 3-glucuronide: A monoglucuronide derivative with similar biological activities.
Resveratrol 4’-glucuronide: Another monoglucuronide derivative with similar biological activities.
These similar compounds share some biological activities with this compound but lack the enhanced stability and quantification precision provided by deuterium labeling.
Propriétés
Formule moléculaire |
C26H28O15 |
|---|---|
Poids moléculaire |
584.5 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-6-[3-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-5-[(E)-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)ethenyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C26H28O15/c27-12-5-3-10(4-6-12)1-2-11-7-13(38-25-19(32)15(28)17(30)21(40-25)23(34)35)9-14(8-11)39-26-20(33)16(29)18(31)22(41-26)24(36)37/h1-9,15-22,25-33H,(H,34,35)(H,36,37)/b2-1+/t15-,16-,17-,18-,19+,20+,21-,22-,25+,26+/m0/s1/i3D,4D,5D,6D |
Clé InChI |
MTMRTWIAOLGFDM-QKPYHBPQSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1/C=C/C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)[2H])[2H])O)[2H] |
SMILES canonique |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


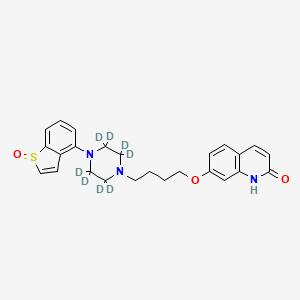
![(2S)-6-amino-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hexanamide;2,2,2-trifluoroacetic acid](/img/structure/B12423054.png)
